molecular formula C10H17ClN2O B13792787 3-(Piperidinomethyl)-5-methylisoxazole hydrochloride CAS No. 943-62-4

3-(Piperidinomethyl)-5-methylisoxazole hydrochloride

Cat. No.: B13792787
CAS No.: 943-62-4
M. Wt: 216.71 g/mol
InChI Key: GGIPSMNIEMSXNN-UHFFFAOYSA-N
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Description

3-(Piperidinomethyl)-5-methylisoxazole hydrochloride is a chemical compound that features a piperidine ring attached to a methylisoxazole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmaceuticals. The presence of both piperidine and isoxazole rings in its structure makes it a versatile molecule for drug design and synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidinomethyl)-5-methylisoxazole hydrochloride typically involves the reaction of 5-methylisoxazole with piperidine in the presence of a suitable catalyst. One common method is the nucleophilic substitution reaction where the piperidine acts as a nucleophile, attacking the electrophilic carbon in the methylisoxazole ring. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the synthesis may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This ensures consistent product quality and minimizes the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

3-(Piperidinomethyl)-5-methylisoxazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to modify the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of hydroxylated or carboxylated derivatives.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of N-substituted piperidine or substituted isoxazole derivatives.

Scientific Research Applications

3-(Piperidinomethyl)-5-methylisoxazole hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-(Piperidinomethyl)-5-methylisoxazole hydrochloride involves its interaction with specific molecular targets in biological systems. The piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity. The isoxazole moiety may also play a role in binding to enzymes or other proteins, influencing their function. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds like piperidine, piperidinone, and substituted piperidines share structural similarities with 3-(Piperidinomethyl)-5-methylisoxazole hydrochloride.

    Isoxazole Derivatives: Compounds such as 5-methylisoxazole and other substituted isoxazoles are structurally related.

Uniqueness

This compound is unique due to the combination of piperidine and isoxazole rings in its structure. This dual functionality allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development in various fields.

Properties

CAS No.

943-62-4

Molecular Formula

C10H17ClN2O

Molecular Weight

216.71 g/mol

IUPAC Name

5-methyl-3-(piperidin-1-ium-1-ylmethyl)-1,2-oxazole;chloride

InChI

InChI=1S/C10H16N2O.ClH/c1-9-7-10(11-13-9)8-12-5-3-2-4-6-12;/h7H,2-6,8H2,1H3;1H

InChI Key

GGIPSMNIEMSXNN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)C[NH+]2CCCCC2.[Cl-]

Origin of Product

United States

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